Carbonisocyanatidoyl bromide
Description
Carbonisocyanatidoyl bromide (CAS: 143884-29-1) is an organobromine compound containing both isocyanate and bromide functional groups . The compound is likely used in specialized organic synthesis or polymer chemistry, given the reactivity of isocyanates in forming urethanes or ureas.
Properties
CAS No. |
143884-29-1 |
|---|---|
Molecular Formula |
C2BrNO2 |
Molecular Weight |
149.93 g/mol |
IUPAC Name |
N-(oxomethylidene)carbamoyl bromide |
InChI |
InChI=1S/C2BrNO2/c3-2(6)4-1-5 |
InChI Key |
OPXCIINFHIEFPU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)Br)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonisocyanatidoyl bromide can be synthesized through several methods. One common method involves the reaction of sodium cyanide with bromine. This reaction proceeds in two steps, with the intermediate formation of cyanogen (CN)2. The overall reaction can be represented as follows:
NaCN+Br2→BrCN+NaBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Chemical Reactions Analysis
Nomenclature Clarification
The term "Carbonisocyanatidoyl bromide" does not correspond to a recognized IUPAC name or a well-documented compound. Possible explanations include:
-
Typographical error : The intended compound may be carbonyl bromide (COBr₂) , a known brominated carbon oxohalide with established reactivity .
-
Hypothetical or obscure derivative : The compound could represent a theoretical or highly specialized derivative not yet characterized in mainstream research.
Related Compounds and Reactions
While direct data on "this compound" is absent, insights from analogous brominated carbonyl compounds are available:
Carbonyl Bromide (COBr₂)
-
Synthesis :
Produced via oxidation of carbon tetrabromide with sulfuric acid :Unlike phosgene (COCl₂), direct bromination of CO is inefficient due to thermodynamic constraints .
-
Reactivity :
Methyl Bromide (CH₃Br)
-
Generated photochemically from syringic acid and bromide ions, with chloride ions suppressing yields .
-
Mechanistic studies suggest a radical-mediated pathway involving nucleophilic attack on methoxy groups .
Mechanistic Insights from Brominated Systems
Key findings from related bromination and carbonylation studies:
-
Radical pathways : Alkyl bromides participate in nickel-catalyzed cross-couplings, where bromide radicals mediate hydrogen atom transfer (HAT) .
-
Palladium-catalyzed carbonylation : Alkyl iodides undergo radical-based carbonylation to form esters and ketones, with bromide/byproduct ratios critical for selectivity .
Thermochemical Data for Bromine
Relevant enthalpy data for bromine reactions :
| Reaction | ΔᵣH° (kJ/mol) | Method |
|---|---|---|
| Mo(Cp)(CO)₃(H) + 2Br₂ → ... | -150 ± 12 | Calorimetry |
| [Mo(Cp)(CO)₃]₂ + 3Br₂ → ... | -177 ± 17 | Calorimetry |
Scientific Research Applications
Carbonisocyanatidoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the modification of biopolymers and the fragmentation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonisocyanatidoyl bromide involves its reactivity as an electrophilic cyanogen and nucleophilic bromide. In most reactions, carbocations preferentially attack the nitrogen atom, leading to the formation of various products. The compound’s reactivity is influenced by the presence of Lewis acids, which can catalyze certain reactions.
Comparison with Similar Compounds
Functional Group Reactivity
Carbonisocyanatidoyl bromide is distinguished by its dual functionality:
- Isocyanate group (-NCO) : Reacts with amines, alcohols, and water to form ureas, urethanes, or carbamic acids.
- Bromide ion (Br⁻) : Participates in ionic interactions, hydrogen bonding, or nucleophilic substitution.
Comparison with other bromide-containing compounds :
Key Insight : this compound’s isocyanate group differentiates it from alkyl or aromatic bromides, enabling unique reactivity in polymer chemistry. Unlike carbonyl bromide, which is a neutral molecule, this compound likely exists as an ionic compound due to the bromide counterion.
Structural and Crystallographic Comparisons
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide :
- 3-Cyanoanilinium bromide: Exhibits coplanar non-H atoms and isomorphous structure with chloride analogues . Highlights the role of bromide in templating crystal structures, a feature shared with this compound.
Hydrolytic and Thermal Stability
- Carbonyl bromide (COBr₂) :
- Benzyl bromide :
- This compound :
- Expected to hydrolyze to isocyanic acid (HNCO) and HBr, though kinetics depend on steric and electronic effects of the isocyanate group.
Tables and Figures :
- Table 1 (above) summarizes functional group reactivity.
- Additional data on melting points, solubility, and spectral data for this compound are required for a comprehensive comparison.
Q & A
Q. How can computational models predict the solvent compatibility of this compound in green chemistry applications?
- Methodological Answer : Simulate solvent interactions using density functional theory (DFT) and validate with experimental CO2 foam stabilization data. Studies on surfactant-nanoparticle systems (e.g., CTAB) provide benchmarks for interfacial behavior .
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